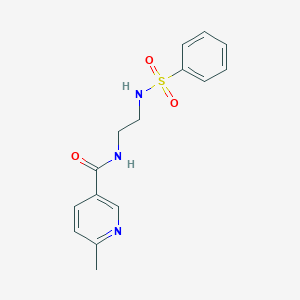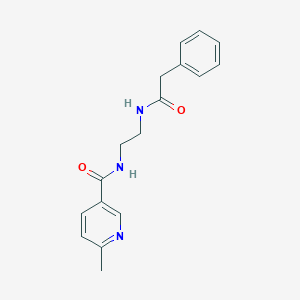![molecular formula C14H14N4O2 B252277 N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252277.png)
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential in treating various diseases, including cancer, diabetes, and obesity.
Mecanismo De Acción
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor works by inhibiting the enzyme phosphoenolpyruvate carboxykinase (N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide), which is involved in the energy production pathway. By blocking N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor reduces the production of glucose and energy in cells, leading to the inhibition of cancer cell growth and the improvement of glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been shown to have various biochemical and physiological effects. In cancer research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor reduces the production of ATP, leading to the inhibition of cancer cell growth. In diabetes research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor improves glucose metabolism and insulin sensitivity by reducing the production of glucose in the liver. In obesity research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor reduces body weight and improves lipid metabolism by reducing the production of glucose and energy in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has several advantages for lab experiments. It is easy to synthesize and has high purity, making it suitable for various assays. However, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has some limitations, including its potential toxicity and instability in biological systems. Therefore, caution should be taken when using N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor in lab experiments.
Direcciones Futuras
There are several future directions for N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor research. One direction is to study the potential of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor in treating other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitors for better therapeutic efficacy. Additionally, the mechanism of action of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor needs to be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor is a promising chemical compound that has gained significant attention in the field of scientific research. It has shown potential in treating various diseases, including cancer, diabetes, and obesity. The synthesis method of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been optimized to produce high yields of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor with high purity. However, caution should be taken when using N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor in lab experiments due to its potential toxicity and instability in biological systems. Further research is needed to fully understand the potential of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor in treating various diseases and to develop more potent and selective N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitors.
Métodos De Síntesis
The synthesis of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor involves the reaction between 2-amino-5-chloropyrazine and 2-(phenylcarbamoyl)ethyl isocyanate. The resulting compound is then treated with acetic anhydride to obtain N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide. This method has been optimized to produce high yields of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor with high purity.
Aplicaciones Científicas De Investigación
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been extensively studied for its potential in treating cancer, diabetes, and obesity. In cancer research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been shown to inhibit the growth of cancer cells by blocking the energy production pathway. In diabetes research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In obesity research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been shown to reduce body weight and improve lipid metabolism.
Propiedades
Fórmula molecular |
C14H14N4O2 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
N-(2-benzamidoethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-4-2-1-3-5-11)17-8-9-18-14(20)12-10-15-6-7-16-12/h1-7,10H,8-9H2,(H,17,19)(H,18,20) |
Clave InChI |
GLVKKWFVHDGEQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC=CN=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252246.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252249.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B252254.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252255.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252258.png)
![6-Methyl-N-[2-(2-p-tolyloxy-acetylamino)-ethyl]-nicotinamide](/img/structure/B252259.png)

![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252262.png)

![N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide](/img/structure/B252264.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252265.png)